molecular formula C6H6ClNS B3242483 4-Amino-2-chlorobenzene-1-thiol CAS No. 15178-53-7

4-Amino-2-chlorobenzene-1-thiol

Cat. No. B3242483
CAS RN: 15178-53-7
M. Wt: 159.64 g/mol
InChI Key: ZYAMARVMEHHNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chlorobenzene-1-thiol (4-ACBT) is an organosulfur compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. 4-ACBT has a wide array of uses, ranging from its use as a synthetic intermediate in organic synthesis to its potential medical applications.

Scientific Research Applications

Chemical Synthesis

“4-Amino-2-chlorobenzene-1-thiol” is used in the synthesis of various chemical compounds. For instance, it can be used in the synthesis of 2,3-dihydro-1,5-benzothiazepin-4-(5 H)-ones , 8-chloro-1-azaphenothiazine , 5-chloro-2-(4-methoxyphenyl)-2,3-dihydro-1,3,2-benzothiazaphosphole 2-sulfide .

Industrial Testing Applications

This compound is used in various industrial testing applications . The specific applications can vary widely based on the industry and the specific tests being conducted.

Microbiology Methods

In the field of microbiology, “4-Amino-2-chlorobenzene-1-thiol” can be used in various methods . The details of these methods are not specified, but they could involve the use of this compound in microbial cultures or in the study of microbial interactions.

Molecular Biology Methods

“4-Amino-2-chlorobenzene-1-thiol” can also be used in molecular biology methods . These could involve the use of this compound in DNA extraction and purification, PCR, or other molecular biology techniques.

PCR and qPCR

This compound can be used in PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR) methods . These are common techniques in molecular biology used to amplify and quantify DNA.

Safety and Handling

While not an application per se, it’s important to note that “4-Amino-2-chlorobenzene-1-thiol” is a hazardous substance. It causes severe skin burns and eye damage . Therefore, it’s crucial to handle it with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-amino-2-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAMARVMEHHNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308783
Record name 4-Amino-2-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15178-53-7
Record name 4-Amino-2-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15178-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloro-4-nitrobenzenethiol (4.0 g) was added acetic acid (60 ml), and to this solution was added reduced iron (21 g), and the mixture was stirred at room temperature for 3 hours. The mixture was filtered with Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-amino-2-chlorobenzenethiol (2.74 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 2
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 3
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-2-chlorobenzene-1-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-2-chlorobenzene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.